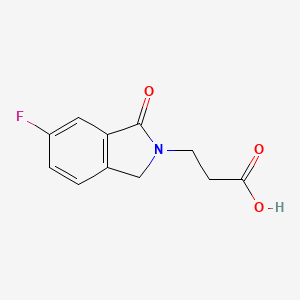

3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid

Beschreibung

3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid is an isoindolinone derivative featuring a propanoic acid side chain and a fluorine substituent at the 6-position of the isoindolinone core. Isoindolinones are lactam-based heterocycles with diverse biological and pharmacological applications, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name |

3-(5-fluoro-3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-8-2-1-7-6-13(4-3-10(14)15)11(16)9(7)5-8/h1-2,5H,3-4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFRWQUDKMMYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)N1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrogenation Pathway

The Pd/C-catalyzed reduction of nitriles proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential hydrogenation of the nitrile to an amine intermediate. Steric and electronic effects of the fluorine substituent influence reaction rates, though fluorinated aromatics generally tolerate hydrogenation conditions.

Condensation Mechanism

Condensation with o-phthaldialdehydes likely involves initial imine formation, followed by cyclodehydration to form the isoindolinone ring. Isotopic labeling studies support a mechanism where the fluorine’s position is dictated by the dialdehyde’s substitution pattern rather than kinetic effects .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₀FNO₃

- Molar Mass : 223.2 g/mol

- CAS Number : 1206970-40-2

The compound features a unique isoindoline structure, which is significant for its biological activity. The incorporation of a fluorine atom enhances its pharmacokinetic properties, influencing both efficacy and safety profiles in drug development.

Antitumor Activity

Research indicates that compounds similar to 3-(6-fluoro-1-oxoisoindolin-2-yl)propanoic acid exhibit promising antitumor properties. Studies have shown that derivatives of isoindoline can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the modulation of IKAROS family proteins (IKZF2) has been linked to the treatment of cancers, where the degradation of these proteins can lead to reduced tumor growth .

Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Isoindoline derivatives have been investigated for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders such as epilepsy and neurodegenerative diseases. The interaction with neurotransmitter systems could provide therapeutic benefits .

Case Study 1: Antitumor Efficacy

A study published in Bioorganic Chemistry explored the synthesis and evaluation of various isoindoline derivatives, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an antitumor agent .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12 |

| This compound | A549 (Lung Cancer) | 15 |

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, researchers evaluated the effects of isoindoline derivatives on neuronal cell survival under oxidative stress conditions. The findings suggested that these compounds could enhance cell viability and reduce apoptosis through modulation of oxidative stress pathways .

Wirkmechanismus

The mechanism by which 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or activating their function.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Substituent Effects: Fluoro vs. Nitro: The 6-fluoro substituent is less electron-withdrawing than the nitro group in the analog from . This difference may influence acidity (pKa) of the propanoic acid moiety and pharmacokinetic properties such as membrane permeability . Dioxo vs. Heterocyclic Modifications: The thiazole-substituted isoindolinone () introduces a sulfur-containing heterocycle, which could confer distinct electronic and steric effects for biological targeting .

Biologische Aktivität

3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique isoindoline core with a fluorinated substituent, which may influence its biological interactions. The structure can be represented as follows:

Research indicates that this compound may function through several mechanisms:

- Inhibition of Key Kinases : It has been shown to inhibit the activity of certain kinases involved in cancer progression, such as BRAF V600E. This inhibition is critical for controlling cell proliferation in cancer cells .

- Proteolysis Targeting Chimeras (PROTACs) : The compound has been evaluated as part of PROTAC strategies, leading to the degradation of specific proteins associated with tumor growth. This approach enhances selectivity and reduces off-target effects .

- Cell Signaling Modulation : It may modulate various signaling pathways by affecting downstream targets like PRAS40 and S6, which are crucial for cell survival and growth .

Biological Activity Data

The biological activity of this compound has been assessed through various assays, including cytotoxicity tests and kinase inhibition studies. Below is a summary of key findings:

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on AKT Pathway : In a study involving prostate cancer cells (PC3), treatment with this compound at concentrations of 5 μM resulted in significant degradation of AKT proteins, indicating its potential as a therapeutic agent targeting this pathway .

- Melanoma Treatment : In vitro evaluations demonstrated that the compound effectively inhibited BRAF V600E activity, suggesting its applicability in melanoma therapies where this mutation is prevalent .

- PROTAC Development : The compound has been integrated into PROTAC designs aimed at degrading specific oncogenic proteins, showcasing its versatility in drug development strategies for cancer treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid, and how is structural validation performed?

Answer:

A key synthetic route involves ester hydrolysis under alkaline conditions. For example, a related isoindolinone derivative (compound 7 ) was synthesized by reacting an ester precursor with 2 M NaOH at room temperature for 12 hours, followed by pH adjustment and solvent extraction to isolate the product . Structural validation typically employs:

- 1H/13C NMR spectroscopy to confirm proton and carbon environments.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (for crystalline derivatives) to resolve bond lengths and angles, as demonstrated for analogous isoindolinone intermediates .

Advanced: How does the fluorine substituent at position 6 influence the compound’s physicochemical properties and reactivity?

Answer:

The electron-withdrawing fluorine atom alters electronic density, impacting:

- Acidity (pKa): Fluorine may lower the pKa of the carboxylic acid group compared to non-fluorinated analogs, as seen in substituted phenylpropanoic acids (e.g., 4-chlorophenylpropanoic acid: pKa ~4.61) .

- Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, enhancing bioavailability in biological studies .

- C–H activation reactivity : Fluorine directs regioselectivity in metal-catalyzed functionalization reactions, as observed in ruthenium-catalyzed arylations of isoindolinones .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions and confirms fluorine’s electronic effects on neighboring protons .

- Chromatography (HPLC/GC-MS): Purity assessment and detection of byproducts, as demonstrated for fluorinated indole derivatives .

- X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Experimental variables : Differences in cell lines, assay conditions, or compound purity.

- Structural analogs : Fluorine’s position (e.g., 6-fluoro vs. 5-fluoro isomers) can drastically alter activity.

Mitigation strategies : - Dose-response validation : Replicate studies with standardized protocols .

- Metabolite profiling : Use LC-MS to rule out degradation products .

- Computational docking : Compare binding modes with target proteins to identify structure-activity relationships (SAR) .

Basic: What purification strategies are effective for isolating this compound post-synthesis?

Answer:

- pH-selective extraction : Adjust aqueous phase to pH 14 to remove unreacted esters, then precipitate the product at pH 1 .

- Column chromatography : Use silica gel with polar solvents (e.g., ethyl acetate/hexane gradients) for non-polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced: How can computational tools predict the binding affinity of this compound with biological targets?

Answer:

- Molecular Dynamics (MD) simulations : Model interactions with enzymes (e.g., kinases) to assess stability of ligand-protein complexes.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems.

- QSAR models : Train datasets on fluorinated analogs to correlate structural features (e.g., logP, polar surface area) with activity .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture control : Use desiccants and inert atmospheres (N2/Ar) to avoid hydrolysis of the lactam ring.

- Temperature : Long-term storage at –20°C recommended, as per stability studies on related fluorinated compounds .

Advanced: What mechanistic insights can be gained from studying fluorinated analogs of isoindolinones?

Answer:

- Enzyme inhibition : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues, as seen in kinase inhibitors .

- Metabolic pathways : 19F NMR tracks metabolite formation in vivo, revealing detoxification or activation pathways .

- Crystallographic studies : Fluorine’s van der Waals radius (1.47 Å) influences ligand-receptor steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.